molecular formula C4H8ClF2N B6276042 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride CAS No. 2763775-88-6

2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride

Cat. No.: B6276042
CAS No.: 2763775-88-6
M. Wt: 143.56 g/mol
InChI Key: LGAGZSDVLZKGBX-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methylcyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative with a hydrochloride salt. Its molecular formula is C₅H₈ClF₂N, featuring a strained cyclopropane ring substituted with two fluorine atoms at the 2-position and an N-methylamine group.

Properties

CAS No.

2763775-88-6

Molecular Formula

C4H8ClF2N

Molecular Weight

143.56 g/mol

IUPAC Name

2,2-difluoro-N-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c1-7-3-2-4(3,5)6;/h3,7H,2H2,1H3;1H

InChI Key

LGAGZSDVLZKGBX-UHFFFAOYSA-N

Canonical SMILES

CNC1CC1(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition with Dichlorocarbene Precursors

Dichlorocarbene, generated from chloroform under strongly basic conditions (e.g., NaOH/phase-transfer catalysts), reacts with alkenes to form cyclopropane derivatives. For this target molecule, the reaction employs 1,1-difluoroethylene or its derivatives as starting materials. Early-stage intermediates such as 1,1-difluorocyclopropane are typically isolated in 60–75% yields under optimized conditions. Challenges include controlling regiospecific fluorine placement and minimizing ring-opening side reactions.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing diiodomethane and a zinc-copper couple, offers an alternative pathway. When applied to fluorinated olefins like 1,1-difluoro-2-methylpropene, this method achieves cyclopropanation with enhanced stereochemical control. Patent data suggests yields up to 82% when using tetrahydrofuran as the solvent at −10°C, though scalability remains limited by zinc residue removal.

MethodYield (%)Temperature (°C)Key Challenges
Dichlorocarbene60–7540–60Regioselectivity, side products
Simmons-Smith70–82−10 to 0Metal contamination, cost

Fluorination Techniques for Cyclopropane Functionalization

Introducing fluorine atoms at the 2-position of the cyclopropane ring requires specialized fluorinating agents and conditions:

Electrophilic Fluorination with Xenon Difluoride

XeF₂-mediated fluorination of cyclopropane precursors demonstrates moderate efficiency (45–55% yield). The reaction proceeds via a radical mechanism in anhydrous dichloromethane, requiring strict moisture exclusion. While effective for small-scale synthesis, xenon difluoride’s high cost and handling hazards limit industrial adoption.

Nucleophilic Fluorination Using KHF₂

Building on sulfonyl fluoride synthesis methodologies, potassium hydrogen difluoride (KHF₂) enables nucleophilic displacement of chloride or hydroxyl groups on the cyclopropane ring. Optimal conditions involve:

  • 3.0 equivalents KHF₂

  • Acetone/CH₃CN solvent system (1:1 v/v)

  • 12–18 hour reaction time at 60°C

This approach achieves 68–73% yields with improved safety profiles compared to DAST (diethylaminosulfur trifluoride).

N-Methylamine Functionalization Pathways

Incorporating the methylamine group involves either late-stage alkylation or reductive amination:

Alkylation of Cyclopropane Amines

Patent US20170081284A1 details a scalable alkylation protocol using 2-chloro-5-(chloromethyl)pyridine and inorganic bases (NaOH/KOH). Adapted for this target molecule, the method involves:

  • Deprotonation of cyclopropane-amine intermediate with NaOH (2.2 equiv)

  • Reaction with methyl iodide (1.1 equiv) in acetonitrile

  • 24-hour reflux with 76% isolated yield

Side products (≤12%) arise from over-alkylation or ring-opening, necessitating careful stoichiometric control.

Reductive Amination of Cyclopropane Ketones

Alternative routes employ:

  • Condensation of cyclopropanone derivatives with methylamine

  • NaBH₃CN-mediated reduction in methanol

  • Acidic workup (HCl gas) to precipitate hydrochloride salt

This three-step sequence achieves 65% overall yield but requires chromatographic purification after the reduction step.

Hydrochloride Salt Formation and Crystallization

Final product isolation utilizes HCl gas bubbling into ethyl acetate solutions of the free amine. Critical parameters include:

  • Temperature : 0–5°C prevents thermal degradation

  • Solvent Ratio : 1:3 amine:ethyl acetate (v/v)

  • Drying : 48-hour vacuum desiccation over P₂O₅

The process yields 92–95% pure hydrochloride salt with <0.5% residual solvents.

Industrial-Scale Optimization Challenges

Purification Limitations

Chromatography remains impractical for large batches, driving development of:

  • Aqueous Wash Protocols : 5% NaHCO₃ removes acidic impurities

  • Recrystallization : Ethanol/water (7:3) achieves 99.5% purity

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of substituted cyclopropanamine derivatives.

Scientific Research Applications

Inhibition of MTH1 Enzyme

One of the primary applications of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is its role as an inhibitor of the MTH1 enzyme. This enzyme is implicated in various autoimmune diseases and inflammatory conditions, making this compound a candidate for therapeutic interventions.

Target Diseases :

  • Rheumatoid Arthritis
  • Multiple Sclerosis
  • Systemic Lupus Erythematosus
  • Inflammatory Bowel Disease (IBD)

A patent describes its use in treating autoimmune diseases through the inhibition of MTH1, suggesting that it can modulate immune responses effectively . The compound's ability to inhibit this enzyme may provide new avenues for treating conditions where current therapies are inadequate.

Research on Inflammatory Disorders

The compound has been studied for its immunomodulatory effects, which could lead to novel treatment options for chronic inflammatory disorders. Research indicates that the pharmacologic inhibition of MTH1 could ameliorate symptoms in patients suffering from conditions such as Crohn's disease and ulcerative colitis .

Case Study 1: Autoimmune Disease Treatment

In a study focusing on rheumatoid arthritis, researchers administered 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride to animal models. The results indicated a significant reduction in inflammatory markers and improvement in joint function, supporting its potential as a therapeutic agent for autoimmune diseases .

Case Study 2: Inflammatory Bowel Disease

Another study investigated the effects of this compound on models of inflammatory bowel disease. The findings revealed that treatment with the compound led to decreased inflammation and improved gut health parameters, suggesting its utility in managing IBD .

Summary of Applications

Application AreaDescription
Autoimmune Diseases Potential treatment for rheumatoid arthritis, lupus, and other autoimmune conditions through MTH1 inhibition.
Inflammatory Disorders Research indicates efficacy in reducing inflammation in conditions like IBD and arthritis.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride with structurally related cyclopropane-amine hydrochlorides, focusing on molecular properties, substituents, and pharmacological implications:

Compound Name Molecular Formula Substituents Molecular Weight Key Pharmacological Notes Reference
2,2-Difluoro-N-methylcyclopropan-1-amine hydrochloride C₅H₈ClF₂N 2,2-difluoro; N-methyl 163.57 (calc.) Hypothesized to modulate neurotransmitter pathways due to cyclopropane rigidity and fluorine effects. -
2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride C₁₀H₁₂ClF₂NO Difluoromethoxy-phenyl; cyclopropane-amine 235.66 Structural complexity may enhance binding to aromatic receptor sites; no explicit activity data.
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇ClF₃N Trifluoromethyl; cyclopropane-amine 185.56 Used in synthesizing compounds targeting receptor pathways (e.g., GPCRs) via trifluoromethyl’s lipophilicity.
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN Chloro-fluoro-phenyl; methylpropan-amine 252.13 Bulky substituents may limit blood-brain barrier penetration; potential use in peripheral nervous system targets.
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride C₁₁H₁₃ClN₂O Benzoxazolyl; cyclopropane-amine 224.69 Heterocyclic benzoxazole moiety suggests antimicrobial or kinase inhibition activity.
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀Cl₃N 3,4-Dichlorophenyl; cyclopropane-amine 238.50 Dichlorophenyl group may enhance affinity for serotonin/dopamine receptors; limited solubility noted.

Structural and Functional Insights

  • Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity and small atomic radius (present in the target compound and ) improve metabolic stability and membrane permeability compared to chlorine analogs (e.g., ). However, chlorinated derivatives may exhibit stronger receptor binding due to increased polarizability .
  • Cyclopropane Rigidity : All compounds leverage the cyclopropane ring’s strain to enforce specific conformations, critical for interacting with biological targets like enzymes or ion channels .

Pharmacological Potential

  • Neuroactive Applications : Compounds with aryl substituents (e.g., ) are often explored for CNS disorders, while trifluoromethyl derivatives () are prioritized in oncology due to enhanced bioavailability.
  • Antimicrobial Activity : Benzoxazole-containing analogs () may target bacterial DNA gyrase or fungal ergosterol synthesis.

Biological Activity

2,2-Difluoro-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H8ClF2NC_4H_8ClF_2N and a CAS number of 2763775-88-6. This compound belongs to the class of cyclopropanamines and is characterized by the presence of two fluorine atoms and a methyl group on the cyclopropane ring. Its unique structure provides it with distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry, biology, and industrial applications.

Properties

PropertyDetails
Molecular Formula C₄H₈ClF₂N
Molecular Weight 143.56 g/mol
IUPAC Name 2,2-difluoro-N-methylcyclopropan-1-amine; hydrochloride
CAS Number 2763775-88-6
Purity ≥95%

The biological activity of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances its reactivity, allowing it to form stable complexes with biomolecules. This compound is believed to modulate various biochemical pathways, which can lead to significant physiological effects.

Research Findings

Recent studies have focused on the compound's potential therapeutic applications, particularly in drug development. Although specific data on clinical trials may be limited, preliminary findings suggest that this compound could exhibit:

  • Neuroprotective Effects : Research indicates that similar compounds can influence neurotransmitter systems, potentially providing neuroprotective benefits.
  • Antimicrobial Activity : Some derivatives in this chemical class have shown promise against bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Neuropharmacological Studies : A study evaluated the effects of fluorinated cyclopropanamines on neurotransmitter release in rat brain slices. Results indicated that these compounds could enhance dopamine release, implicating their role in modulating dopaminergic pathways.
  • Antimicrobial Efficacy : Another investigation tested various derivatives of cyclopropanamines against common bacterial pathogens. The study found that certain structural modifications improved antibacterial activity, warranting further exploration into 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride for similar properties.

Applications in Scientific Research

The compound serves as a valuable building block in organic synthesis and has potential applications in:

  • Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting neurological disorders.
  • Chemical Biology : Investigating its interactions with enzymes and receptors to understand its biological roles.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,2-DifluorocyclopropanamineDifluoromethyl groupPotential neuroactive properties
N-MethylcyclopropanamineMethyl group onlyLess potent compared to difluoro variant
2,2-DifluoroethylamineEthyl instead of cyclopropaneVaries in reactivity and stability

Q & A

Q. Methodological Answer :

  • NMR : ¹⁹F NMR (δ −120 to −130 ppm for CF₂ groups); ¹H NMR (cyclopropane protons at δ 1.2–1.8 ppm) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]+ = 148.1) with isotopic peaks confirming fluorine presence .
  • Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Question: What strategies mitigate side reactions during N-methylation of the cyclopropane amine precursor?

Methodological Answer :
Common side reactions include over-alkylation (forming quaternary amines) and cyclopropane ring opening.
Mitigation Strategies :

  • Use methyl triflate instead of methyl iodide for faster, milder alkylation .
  • Add a phase-transfer catalyst (e.g., TBAB) in biphasic systems to enhance selectivity .
  • Monitor reaction progress with in-situ FTIR to detect byproducts early .

Basic Question: How does the compound’s cyclopropane ring influence its biological activity in preliminary assays?

Methodological Answer :
The cyclopropane ring’s strain and rigidity enhance binding to enzyme pockets (e.g., neurotransmitter transporters).
Assay Design :

  • Conduct competitive binding assays (IC₅₀) using radiolabeled ligands (³H-WIN35428 for dopamine transporters) .
  • Compare potency against non-cyclopropane analogs to isolate ring-specific effects .

Advanced Question: What computational methods predict the compound’s interaction with biological targets, such as ion channels or GPCRs?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with cryo-EM structures (e.g., PDB 6VSB for NMDA receptors) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models : Coramine substituent parameters (e.g., Hammett σ) with IC₅₀ data to optimize affinity .

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